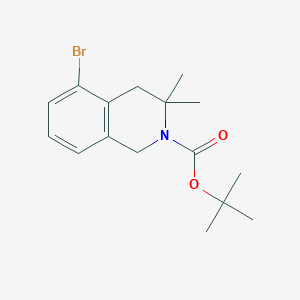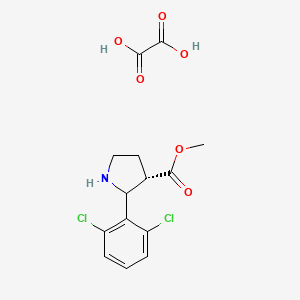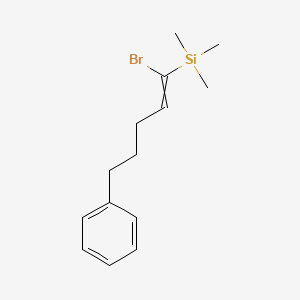
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl-substituted isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid using tert-butyl alcohol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced isoquinoline derivatives with different functional groups.
Hydrolysis Product: The corresponding carboxylic acid derivative.
科学研究应用
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Chemical Biology: The compound can be used to study the structure-activity relationships of isoquinoline derivatives.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.
相似化合物的比较
Similar Compounds
Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate: Similar compounds include other isoquinoline derivatives with different substituents, such as tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate and tert-butyl 5-fluoro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate.
Uniqueness
Bromine Substitution: The presence of the bromine atom makes this compound unique compared to its chloro or fluoro analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity.
Tert-butyl Ester Group: The tert-butyl ester group provides steric hindrance and can affect the compound’s reactivity and stability.
属性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
InChI 键 |
GSNXWSGDKIEACN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)





